Bengamide E

Description

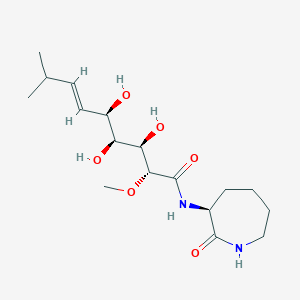

Structure

3D Structure

Properties

CAS No. |

118477-03-5 |

|---|---|

Molecular Formula |

C17H30N2O6 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methyl-N-[(3S)-2-oxoazepan-3-yl]non-6-enamide |

InChI |

InChI=1S/C17H30N2O6/c1-10(2)7-8-12(20)13(21)14(22)15(25-3)17(24)19-11-6-4-5-9-18-16(11)23/h7-8,10-15,20-22H,4-6,9H2,1-3H3,(H,18,23)(H,19,24)/b8-7+/t11-,12+,13-,14+,15+/m0/s1 |

InChI Key |

QBOZJYBWSKZELU-XMBAGFDESA-N |

SMILES |

CC(C)C=CC(C(C(C(C(=O)NC1CCCCNC1=O)OC)O)O)O |

Isomeric SMILES |

CC(C)/C=C/[C@H]([C@@H]([C@H]([C@H](C(=O)N[C@H]1CCCCNC1=O)OC)O)O)O |

Canonical SMILES |

CC(C)C=CC(C(C(C(C(=O)NC1CCCCNC1=O)OC)O)O)O |

Synonyms |

bengamide E |

Origin of Product |

United States |

Elucidation of Bengamide E Biosynthetic Pathways

Early Hypotheses and Subsequent Revisions in Biosynthetic Origins

Initial hypotheses regarding the biosynthetic origin of bengamides were based on their chemical structures. The presence of a terminal isopropyl group, a feature characteristic of bacterial fatty acids, suggested a symbiotic relationship between the producing sponge and a bacterium. nih.govnih.govacs.org One early proposal suggested that the C10 side chain of Bengamide E was formed from the linkage of a diketide with a six-carbon unit derived from L-leucine, which then coupled with cyclized L-lysine. researchgate.net

Later, feeding experiments with radiolabeled precursors provided more direct evidence for the building blocks of the bengamide scaffold. Studies using [U-14C]-L-lysine and [U-14C]-L-valine in the sponge Jaspis carteri demonstrated their incorporation into the caprolactam ring and the isopropyl side chain of bengamide B, respectively. usp.ac.fj Further feeding studies with [2-13C]-glycerol indicated the incorporation of two glycerol-derived units. nih.govmdpi.com These findings, coupled with the eventual discovery of bengamides in the terrestrial myxobacterium Myxococcus virescens, solidified the understanding that these compounds are of bacterial origin and are assembled through a polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. nih.govacs.orgresearchgate.netacs.org

Genetic Characterization of the this compound Biosynthetic Gene Cluster

A significant breakthrough in understanding this compound biosynthesis came with the identification and characterization of the "ben" biosynthetic gene cluster (BGC) from Myxococcus virescens. nih.govmdpi.com This 25 kb gene cluster contains nine coding sequences that orchestrate the assembly of the bengamide molecule. nih.govmdpi.com

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid System

The "ben" gene cluster encodes a hybrid PKS/NRPS system, a common theme in the biosynthesis of complex bacterial natural products. nih.govacs.orgresearchgate.net This system is composed of multiple modules, each responsible for the incorporation and modification of a specific building block. The bengamide assembly line involves three type I PKS genes (benA-C) and one NRPS gene (benD). nih.govmdpi.com This hybrid machinery is responsible for the sequential condensation of acyl-CoA precursors and amino acids to form the final bengamide structure. nih.govacs.orgresearchgate.net

Identification of Biosynthetic Precursors and Starter Units (e.g., 2-methylbutyryl-CoA)

The biosynthesis of this compound is initiated with a specific starter unit, 2-methylbutyryl-CoA. acs.orgnih.gov This branched-chain acyl-CoA is loaded onto the PKS machinery, marking the beginning of the polyketide chain assembly. acs.org Subsequent steps involve the incorporation of a malonyl-CoA unit and two glycolate (B3277807) units. nih.gov The final building block is L-lysine, which is incorporated by the NRPS module and subsequently cyclized to form the characteristic caprolactam ring of this compound. nih.gov

| Precursor | Role in this compound Biosynthesis |

| 2-methylbutyryl-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender unit in the PKS assembly |

| Glycolate | Extender units incorporated into the polyketide chain |

| L-lysine | Amino acid precursor for the caprolactam ring |

Enzymatic Assembly of Key Structural Motifs (e.g., Glycolate Unit, Chirality at C-5 to C-8 via BenE–H)

The "ben" gene cluster contains a cassette of genes, benE–H, which is responsible for the synthesis of a key extender unit, the glycolate unit. nih.govmdpi.comacs.org This cassette produces methoxymalonyl-ACP, which serves as the precursor for the glycolate extender unit in module 4. mdpi.com Furthermore, the BenE–H cassette plays a crucial role in establishing the specific chirality at positions C-5 to C-8 of the bengamide core structure, which is essential for its biological activity. acs.org The assembly process also involves O-methylation and reductive processes to yield the final polyketide chain before the lactamization of the lysine (B10760008) residue. nih.gov

Synthetic Biology and Fermentation Strategies for this compound Production

The discovery and characterization of the "ben" gene cluster have opened avenues for the biotechnological production of this compound and its analogs through synthetic biology and fermentation strategies.

Transfer of Gene Clusters to Heterologous Hosts (e.g., Myxococcus xanthus)

Elucidation and Optimization of this compound Production

The bengamides are a family of natural products that have garnered significant interest in the scientific community. This article focuses on the chemical compound this compound, delving into the elucidation of its biosynthetic pathways and the optimization of its fermentation yields.

2

The biosynthesis of this compound is a complex process involving a hybrid enzymatic machinery. Research has revealed that a mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) gene cluster is responsible for the creation of the bengamide scaffold. nih.govacs.orgresearchgate.net Initially discovered in marine sponges of the Jaspis genus, the production of bengamides, including this compound, was later identified in the terrestrial Gram-negative bacterium, Myxococcus virescens. acs.orgresearchgate.net This discovery was pivotal, as it suggested that the true producers of these compounds in sponges could be symbiotic bacteria. nih.gov

The identification of the bengamide biosynthetic gene cluster in Myxococcus virescens ST200611, designated as the ben gene cluster, was a significant breakthrough. mdpi.comacs.org This cluster spans approximately 25 kilobases and contains nine coding sequences (BenA-I). mdpi.com The proposed biosynthesis begins with an isobutyrate starter unit loaded onto the PKS module. mdpi.com This is followed by a series of extension and modification reactions catalyzed by the PKS and NRPS modules, ultimately leading to the formation of the characteristic bengamide structure. nih.govmdpi.com Specifically, the pathway involves the incorporation of two glycolate units derived from [2-¹³C]-glycerol and a lysine unit at a late stage in the assembly. mdpi.com

Further investigation into the biosynthetic pathway also uncovered a mechanism for self-resistance in the producing organism. A specific leucine (B10760876) residue (Leu154) in the myxobacterial methionine aminopeptidase (B13392206) (MetAP), a target of bengamides, confers resistance to the compound's inhibitory effects. acs.orgnih.gov

2 Optimization of Fermentation Yields for this compound and Analogues

A significant challenge in the development of natural products for various applications is achieving a sustainable and economically viable supply. Fermentation of the native producer, Myxococcus virescens, provided a source for bengamides but yields were not optimal for large-scale production. acs.orgacs.org A major advancement in overcoming this "supply issue" was the successful heterologous expression of the entire ben gene cluster in a more robust and well-characterized myxobacterial host, Myxococcus xanthus DK1622. acs.orgacs.orgnih.gov

This genetic engineering approach allowed for the production of bengamides in a host more amenable to laboratory and industrial-scale fermentation. The transfer of the biosynthetic machinery into Myxococcus xanthus resulted in production titers that were comparable to, and in some cases higher than, the native M. virescens strain. mdpi.comresearchgate.net This strategy not only secured a more reliable source of this compound and its analogues but also opened up avenues for further yield optimization through the manipulation of the heterologous host and fermentation conditions.

The successful heterologous production of bengamides in Myxococcus xanthus has been a key development, with reported yields reaching levels suitable for further research and development.

| Production Host | Method | Reported Yield |

|---|---|---|

| Myxococcus xanthus DK1622 | Heterologous expression of the ben gene cluster | Up to 5-10 mg/L |

This achievement represents a critical step in ensuring a consistent supply of these valuable compounds, facilitating ongoing investigations into their chemical and biological properties. The combination of biosynthetic pathway elucidation and metabolic engineering has proven to be a powerful strategy for accessing complex natural products like this compound.

Advanced Synthetic Methodologies for Bengamide E and Analogues

Strategies for Total Synthesis of Bengamide E

The total synthesis of this compound presents a considerable challenge due to the presence of multiple contiguous stereocenters and a geometrically defined double bond within its polyketide chain. mdpi.commdpi.com To address this complexity, researchers have devised innovative and efficient synthetic pathways.

Convergent and Flexible Synthetic Routes

One notable convergent synthesis of this compound and its analogues relies on the preparation of two main fragments: a polyhydroxy side chain and a caprolactam moiety. mdpi.comrsc.org The flexibility of this approach allows for modifications at various positions, such as the C-2 position and the terminal olefin, by introducing different nucleophiles or alkyl substituents during key chemical transformations. acs.orgacs.orgacs.org This adaptability is invaluable for structure-activity relationship (SAR) studies.

Key Synthetic Transformations

Several key chemical reactions are central to the successful synthesis of this compound and its analogues. These transformations are carefully selected to control stereochemistry and ensure high yields.

The formation and subsequent regioselective opening of oxirane (epoxide) rings are critical steps in many synthetic routes to this compound. acs.orgnih.gov Chiral epoxides, often generated through asymmetric epoxidation techniques like the Sharpless asymmetric epoxidation, serve as valuable building blocks for establishing the stereochemistry of the polyketide chain. mdpi.commdpi.com

The oxirane ring can be opened with a variety of nucleophiles, including alcohols and organometallic reagents, to introduce functionality at specific positions with a high degree of stereocontrol. acs.orgacs.org For instance, the reaction of an epoxy alcohol intermediate with methanol (B129727) can selectively introduce a methoxy (B1213986) group at the C-2 position. mdpi.com This strategy has been instrumental in constructing the core structure of this compound. acs.orgnih.gov

Olefin cross-metathesis has emerged as a powerful tool for the formation of the E-configured double bond and the introduction of the terminal alkyl group in this compound. acs.orgnih.govrsc.orgrsc.org This reaction, often catalyzed by ruthenium-based catalysts such as the Hoveyda-Grubbs catalyst, allows for the efficient coupling of two different olefin fragments. acs.orgmdpi.com

The success of the cross-metathesis reaction can be influenced by factors such as the nature of the substituent at the C-2 position and the steric environment of the alkene. acs.orgnih.gov Despite these challenges, olefin cross-metathesis remains a key strategy for completing the carbon skeleton of this compound and for synthesizing analogues with modifications at the terminal olefinic position. acs.orgacs.orgaliah.ac.in

The final key step in many total syntheses of this compound is the formation of the amide bond that links the polyketide side chain to the caprolactam ring system. mdpi.com This transformation is typically achieved using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt), to ensure an efficient and clean reaction. scielo.org.mx The successful coupling of these two fragments completes the synthesis of the natural product.

In some synthetic strategies, a p-methoxybenzylidene acetal (B89532) is employed as a protecting group for two adjacent hydroxyl groups. rsc.orgrsc.org The regioselective reductive opening of this acetal is a crucial step to differentiate the two hydroxyl groups, allowing for their selective manipulation in subsequent steps. rsc.orgrsc.orgresearcher.life For example, treatment with reagents like sodium cyanoborohydride and trifluoroacetic acid can selectively open the ring to reveal a primary alcohol while leaving a secondary alcohol protected as a p-methoxybenzyl ether. rsc.org This controlled deprotection is essential for the successful construction of the polyol segment of this compound. rsc.orgrsc.org

Stereoselective Grignard Reactions

The total synthesis of this compound and its stereoisomers has been accomplished through various routes, with stereoselective Grignard reactions serving as a pivotal step in several approaches. rsc.orgrsc.orgresearchgate.net One efficient pathway utilizes a cyclic lactone precursor, where a key transformation involves a stereoselective Grignard reaction to construct the complex polyketide chain. rsc.orgrsc.orgrsc.org

In a recently developed synthesis for this compound and 5-epi-Bengamide E, researchers started from a hemiacetal intermediate. rsc.org This intermediate was subjected to a Grignard reaction with vinyl magnesium bromide. rsc.org The conditions of this reaction were carefully investigated to optimize the diastereoselectivity, aiming to produce the desired stereoisomer as the major product. rsc.org This approach highlights the utility of Grignard reagents in controllably forming new carbon-carbon bonds and setting specific stereocenters, which is critical for the synthesis of the C10-polyhydroxylated side chain of this compound. rsc.org The selection of four contiguous stereocenters (C2–C5) is a significant challenge, which this method helps to address. rsc.org

Utilization of Sulfur Ylides for Oxirane Ring Construction

A reiterative synthetic methodology for constructing polypropionate frameworks, such as the one found in this compound, utilizes amide-stabilized sulfur ylides. mdpi.comnih.gov This strategy involves a sequence of four main steps: a sulfur ylide reaction, oxirane ring opening, protection, and amide reduction. nih.gov

The process begins with a chiral aldehyde which reacts with a sulfur ylide in a stereoselective manner, induced by the α-chiral center of the aldehyde, to form a trans-epoxyamide. nih.gov In a 2010 synthesis of this compound, researchers reacted an aldehyde with a chiral sulfonium (B1226848) salt to generate an epoxy amide with excellent diastereoselectivity (>98%). mdpi.com This epoxy amide was then reduced to the corresponding epoxy alcohol. mdpi.com This epoxide-based approach serves as a non-aldol alternative for the construction of the polypropionate backbone. researchgate.net

This methodology has been successfully applied to the synthesis of the tetraol polyketide fragment of this compound. nih.gov The strategy employed two trans-epoxides, initially formed via Sharpless asymmetric epoxidation, which were then converted into epoxyamides to facilitate an oxirane-ring-opening process. nih.gov

Asymmetric Epoxidation with Chiral Sulfonium Salts

A novel synthetic method for asymmetric epoxidation has been developed and utilized for the stereoselective synthesis of this compound and its analogues. acs.orgnih.gov This methodology is centered on a new class of chiral sulfonium salts, which are derived from L- and D-methionine. researchgate.net These salts are transformed into their corresponding sulfur ylides, which then react with aldehydes to efficiently and stereoselectively produce epoxy amides. researchgate.netacs.orgnih.gov

This technique has proven effective for the construction of the oxirane rings present in various natural products. researchgate.net For instance, in the synthesis of this compound analogues, chiral sulfonium salts were employed to prepare key epoxy amide intermediates. researchgate.netnih.gov This approach was also instrumental in the total synthesis of depudecin, a natural product featuring a highly oxidized 11-carbon chain with two epoxides. researchgate.net The use of these chiral sulfonium salts enabled the efficient and stereoselective formation of the oxirane rings in these complex molecules. researchgate.net

Stereoselective Synthesis of this compound Stereoisomers

Enantiospecific and Diastereoselective Routes (e.g., 2-epi, 2,3-bis-epi, 3,4-bis-epi, 4-epi, 5-epi-Bengamide E)

The synthesis of various stereoisomers of this compound has been a key area of research to understand the structural requirements for its biological activity. nih.govmdpi.com

2-epi-Bengamide E and 2,3-bis-epi-Bengamide E : The total synthesis of 2-epi and 2,3-bis-epi-Bengamide E was reported in 2013. mdpi.comnih.gov For the synthesis of 2-epi-Bengamide E, two different methods were employed. One route utilized an oxirane-ring opening reaction involving a double inversion of configuration. researchgate.netnih.gov A shorter and more efficient alternative was an aldol (B89426) reaction. researchgate.netnih.govmolaid.com The synthesis of 2,3-bis-epi-Bengamide E was achieved using an asymmetric epoxidation reaction with an enantiomeric chiral auxiliary on an aldehyde, which produced a trans-epoxyamide intermediate. researchgate.net

3,4-bis-epi-Bengamide E : The synthesis of this stereoisomer was also reported, contributing to the library of available analogues for biological testing. mdpi.comnih.gov

4-epi-Bengamide E : The first total synthesis of 4-epi-Bengamide E was recently achieved, as no synthesis of the stereoisomer with a modified configuration at the C-4 carbon had been previously reported. nih.govmdpi.com This synthesis employed a highly convergent, multi-component reaction (MCR)-based approach. mdpi.commdpi.com Key reactions in this novel route include a chemoenzymatic desymmetrization of a meso-diol starting material and a diastereoselective Passerini reaction between a chiral, enantiomerically pure aldehyde and a lysine-derived isocyanide. nih.govmdpi.comresearchgate.net

5-epi-Bengamide E : The total synthesis of 5-epi-Bengamide E has been accomplished via two efficient routes, one of which involves a cyclic lactone precursor in 12 steps. rsc.orgrsc.org A key advantage of this synthetic protocol is that it provides direct access to the C-5 hydroxy group, which allows for further structural modifications and future structure-activity relationship studies. rsc.orgrsc.org The synthesis hinges on key steps such as a regioselective p-methoxybenzylidine ring opening and a stereoselective Grignard reaction. rsc.orgrsc.orgresearchgate.net

Biological evaluation of the 2-epi, 2,3-bis-epi, and 3,4-bis-epi stereoisomers revealed that these changes in stereochemistry led to a complete loss of antitumor activity, underscoring the importance of the natural configuration of the polyketide chain. nih.govmdpi.comnih.gov

Rational Design and Chemical Synthesis of this compound Analogues

Structural Modifications at the C-2 Position

To investigate the influence of the polyketide chain's structure on the antitumor properties of bengamides, analogues with modifications at the C-2 position have been designed and synthesized. researchgate.netnih.gov The objective of these modifications was to probe the structural features essential for their activity. nih.gov

The synthesis of these C-2 modified analogues employed a new method of asymmetric epoxidation that utilizes chiral sulfonium salts. researchgate.netnih.gov However, subsequent biological evaluations of these synthesized analogues demonstrated that the polyketide chain is crucial for the antitumor activity of bengamides. nih.gov The research concluded that this part of the molecule is not amenable to structural or configurational modifications without a significant loss of potency. nih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 6444155 nih.govmetabolomicsworkbench.org |

| 2-epi-Bengamide E | Not available in PubChem wikipedia.org |

| 2,3-bis-epi-Bengamide E | Not available in PubChem wikipedia.org |

| 3,4-bis-epi-Bengamide E | Not available in PubChem wikipedia.org |

| 4-epi-Bengamide E | Not available in PubChem wikipedia.org |

Structural Modifications at the Terminal Olefinic Position

The terminal olefinic position of the bengamide scaffold has been a key target for structural modification to explore structure-activity relationships (SAR) and develop analogues with improved properties. mdpi.com A primary strategy for these modifications is the use of olefin cross-metathesis, a versatile and efficient reaction for forming carbon-carbon double bonds. nih.govacs.orgacs.org

Initial synthetic routes towards this compound established the viability of using olefin cross-metathesis to install the natural isopropyl group at the terminal position. acs.org This methodology was then extended to introduce a variety of other substituents, thereby creating a library of analogues. For instance, researchers have successfully synthesized analogues by replacing the isopropyl group with other alkyl groups, such as tert-butyl and cyclopentyl, as well as aryl moieties like a phenyl group. acs.orgnih.gov

The introduction of a tert-butyl group in place of the isopropyl group has been noted as a particularly successful modification. nih.gov This change not only simplifies the synthesis but also results in analogues with increased stability by preventing potential isomerization of the olefin. nih.gov One such analogue, LAF389, which incorporates a tert-butyl group, progressed to clinical trials. nih.gov Further exploration led to the finding that an analogue featuring a cyclopentyl group at the terminal olefinic position exhibited greater potency than the parent this compound in certain cancer cell lines. nih.govpatsnap.com

The efficiency of the cross-metathesis reaction can, however, be influenced by the steric and electronic nature of the substituents at other positions in the molecule, such as the C-2 position. nih.govacs.org Despite these challenges, the flexibility of this synthetic approach has been crucial in demonstrating the importance of the substituent at the terminal olefinic position for the biological activity of bengamides. mdpi.com

Structural Modifications of the Aminocaprolactam Moiety

The aminocaprolactam moiety of this compound is another critical region for structural derivatization, with modifications in this part of the molecule having a beneficial impact on the antitumor properties of the resulting analogues. mdpi.comsemanticscholar.org Synthetic efforts have focused on altering the caprolactam ring itself, including substitutions at various positions and even ring-opening to create linear side chains.

Researchers have developed methods to synthesize novel bengamide analogues with modifications at the 5'-, 6'-, and 7'-positions of the aminocaprolactam ring. researchgate.net These syntheses often involve the coupling of a functionalized polyketide chain with pre-synthesized, modified aminocaprolactams. researchgate.net

A more significant alteration involves the complete replacement of the caprolactam ring with a linear peptide-like chain. researchgate.net This approach led to the discovery of a series of ring-opened bengamide analogues, which have shown significant biological activity. nih.govresearchgate.net For example, a ring-opened analogue was identified as one of the most potent bengamide derivatives described to date. nih.govmdpi.com

Bengamides are broadly classified into two types based on the nature of their caprolactam ring. Type II bengamides, which include this compound, possess a lysine-derived caprolactam. mdpi.comsemanticscholar.org In contrast, Type I bengamides feature a hydroxylysine-derived caprolactam. mdpi.comsemanticscholar.org This natural variation underscores the significance of the caprolactam structure and has inspired the synthesis of analogues that mimic these different core structures. The modification of the caprolactam ring has been a fruitful strategy for modulating the biological activity profile of the bengamide scaffold. nih.gov

Semi-synthetic Derivatization Approaches from Natural this compound'

Semi-synthesis, which involves the chemical modification of a naturally occurring compound, provides a direct route to novel analogues. This approach leverages the complex core structure provided by nature, allowing for more efficient generation of derivatives. In the context of bengamides, natural this compound' has served as a starting material for semi-synthetic modifications. nih.gov

One documented semi-synthetic strategy involves the N-alkylation of the per-acetylated derivative of natural this compound'. nih.gov This method was used to create a series of analogues with different substituents on the nitrogen of the aminocaprolactam ring. nih.gov The resulting compounds were evaluated for their biological activity, demonstrating that semi-synthesis is a viable and effective tool for rapidly accessing novel bengamide derivatives with potent antitumor activities. nih.gov

Molecular Mechanisms of Action and Biological Target Identification of Bengamide E

Elucidation of Molecular Targets via Proteomics-Based Methodologies

The identification of the molecular targets for the bengamide family was significantly advanced through the use of proteomics-based strategies. nih.gov A pivotal study utilized a synthetic bengamide analogue, LAF389, to treat human non-small-cell lung carcinoma cells. nih.govacs.org Subsequent analysis of the cellular proteome using two-dimensional gel electrophoresis revealed that the treatment caused a shift in the mobility of a specific subset of proteins. nih.govcapes.gov.br This change indicated a post-translational modification event was being inhibited.

Further investigation into one of these affected proteins, 14-3-3γ, determined that the altered mobility was due to the retention of its N-terminal methionine residue. nih.govcapes.gov.brnih.gov This finding strongly suggested that bengamides act by inhibiting the function of methionine aminopeptidases (MetAPs), the enzymes responsible for cleaving initiator methionine residues from newly synthesized proteins. nih.govcapes.gov.br These proteomic discoveries successfully identified MetAPs as the direct cellular targets of bengamides. nih.govmdpi.com

Methionine Aminopeptidase (B13392206) (MetAP) Inhibition

The primary mechanism responsible for the cellular effects of bengamides is the direct inhibition of methionine aminopeptidases. acs.org MetAPs are a unique class of metalloproteases that play a critical role in the maturation of a large proportion of proteins by removing the N-terminal methionine, a process essential for subsequent modifications like N-myristoylation. mdpi.comnih.gov

Eukaryotic cells possess two isoforms of methionine aminopeptidase, MetAP1 and MetAP2. nih.gov Research has demonstrated that bengamides and their synthetic analogues, such as LAF389, are capable of inhibiting both human MetAP1 and MetAP2. nih.govnih.govnih.govaacrjournals.org Most bengamide compounds exhibit similar potencies against both isoforms, acting as non-selective inhibitors. nih.govnih.gov However, some synthetic derivatives have been developed that show a degree of selectivity; for instance, the analogue LBM648 was found to be a selective inhibitor of MetAP2. aacrjournals.orgacs.org

A direct consequence of MetAP inhibition by bengamides is the failure of the cell to remove the initiator methionine from a wide range of nascent proteins. nih.gov This was first observed in proteomics studies where treatment with a bengamide analogue resulted in the retention of the N-terminal methionine on the 14-3-3γ protein. nih.govnih.gov Similarly, the proto-oncogene product c-Src, a known substrate for MetAPs, also retains its N-terminal methionine in bengamide-treated cells. nih.govnih.gov This inhibition of protein processing is a crucial first step that leads to further downstream cellular effects. nih.gov

The structural basis for the potent inhibition of MetAPs by bengamides has been elucidated through high-resolution X-ray crystallography. nih.gov Co-crystallization of a bengamide analogue (LAF153) with human MetAP2 revealed that the inhibitor binds within the enzyme's active site in a manner that mimics a peptide substrate. nih.govnih.govresearchgate.net

A key feature of this interaction is the coordination of the di-metal center of the enzyme by the inhibitor. nih.govnih.gov The MetAP active site contains two adjacent metal ions, typically cobalt (Co(II)) in structural studies. nih.govresearchgate.net The bengamide structure features a unique triol moiety, and these three hydroxyl groups precisely coordinate the di-cobalt center within the MetAP2 active site. nih.govcapes.gov.brresearchgate.net This coordination is critical for the high-affinity binding and potent inhibitory activity of the compound. nih.gov Similar binding modes, where the triol moiety coordinates with the active site metal ions, have also been observed in crystal structures of bengamide derivatives complexed with human MetAP1. nih.gov

The inhibition of MetAPs and the subsequent failure of N-terminal methionine excision trigger significant downstream cellular consequences. mdpi.com A primary example is the dysregulation of the c-Src proto-oncogene. nih.gov The proper function and membrane localization of c-Src require N-terminal myristoylation, a modification that can only occur after the initiator methionine is removed. nih.govnih.gov

By inhibiting MetAPs, bengamides prevent methionine removal from c-Src, which in turn blocks its N-myristoylation. nih.gov This leads to a shift in the subcellular location of c-Src from the plasma membrane to the cytosol and a significant decrease in its tyrosine kinase activity. nih.govnih.gov Since c-Src is a key regulator of cell growth and division, its inactivation contributes to a remarkable delay in cell cycle progression, particularly arresting cells in the G2/M phase. mdpi.comnih.gov This link between MetAP inhibition and the impairment of oncogene function is a key factor in the antiproliferative effects of bengamides. mdpi.com

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

In addition to their direct inhibition of MetAPs, bengamides have been identified as modulators of the Nuclear Factor Kappa B (NF-κB) signaling pathway. acs.orgacs.org The NF-κB pathway is a critical regulator of inflammation, immune response, and cell survival, and its dysregulation is implicated in various diseases, including cancer. vulcanchem.comnih.gov

Impact on IκBα Phosphorylation

Bengamides have been identified as potent immune-modulating agents that can inhibit the activation of Nuclear Factor-κB (NF-κB), a key protein complex involved in regulating the immune response to infection and inflammation. nih.gov The activation of NF-κB is normally held in check by an inhibitory protein called IκBα (inhibitor of κB alpha). nih.gov For NF-κB to become active and move into the nucleus to turn on genes, IκBα must be phosphorylated, a process where a phosphate (B84403) group is added to it. nih.govmdpi.com This phosphorylation event marks IκBα for degradation, releasing NF-κB. nih.gov

Research has shown that bengamides, including Bengamide E, can decrease the phosphorylation of IκBα. nih.govvulcanchem.comtocris.com By preventing this crucial phosphorylation step, this compound helps to keep NF-κB in its inactive state in the cytoplasm, thereby inhibiting its function as a transcription factor for pro-inflammatory genes. nih.govmedchemexpress.com Western blot analyses have confirmed that increasing concentrations of bengamides lead to a clear decrease in the levels of IκBα phosphorylation. nih.gov

Regulation of Pro-inflammatory Cytokine and Chemokine Expression

As a consequence of its inhibitory effect on the NF-κB pathway, this compound plays a role in regulating the expression of various pro-inflammatory cytokines and chemokines. nih.govmdpi.com These signaling molecules are crucial for orchestrating inflammatory responses. Studies have demonstrated that bengamides can reduce the lipopolysaccharide (LPS)-induced expression of several key pro-inflammatory mediators, including:

Tumor Necrosis Factor-alpha (TNFα): A major cytokine involved in systemic inflammation. nih.govnih.gov

Interleukin-6 (IL-6): A cytokine with a wide range of biological activities, including the promotion of inflammation. nih.govnih.gov

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes, a type of white blood cell, to sites of inflammation. nih.govnih.gov

Quantitative polymerase chain reaction (qPCR) analysis has confirmed that bengamides modulate the expression of these pro-inflammatory cytokines and chemokines. nih.govmdpi.com This ability to suppress the production of TNFα, IL-6, and MCP-1 underscores the anti-inflammatory potential of the bengamide class of compounds. nih.govvulcanchem.comtocris.com

Cellular and Molecular Pathways Influenced by this compound

Cell Cycle Progression Modulation (G1 and G2/M Phase Arrest)

This compound has been shown to exert significant effects on cell cycle progression, a fundamental process for cell growth and proliferation. Research indicates that bengamides can induce cell cycle arrest at two distinct checkpoints: the G1 phase and the G2/M phase. nih.govmdpi.comnih.gov The G1 phase is a period of cell growth before DNA replication, while the G2/M phase is the final stage before cell division (mitosis).

Specifically, studies have reported that this compound can cause cells to accumulate at the G1/S restriction point, which is a critical checkpoint controlling the entry into the DNA synthesis (S) phase. mdpi.comnih.gov Furthermore, bengamides have been observed to arrest cells within the G2/M phase. nih.govmdpi.comnih.gov This dual-phase arrest suggests that this compound interferes with multiple regulatory points in the cell cycle, ultimately hindering the proliferation of affected cells. nih.govmdpi.com This modulation of the cell cycle is a key aspect of the antiproliferative activity of bengamides. mdpi.comnih.govmdpi.com

Induction of Autophagy

Autophagy is a cellular process of self-digestion, where the cell breaks down and recycles its own components to maintain homeostasis. This process is characterized by the formation of double-membraned vesicles called autophagosomes. A key protein marker for autophagy is Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membranes. bio-techne.com

Studies on a bengamide analogue, Bengamide II, have revealed its ability to induce autophagy. researchgate.netresearchgate.net Treatment with Bengamide II was associated with an increased expression of LC3-II, indicating the formation of autophagosomes. researchgate.netresearchgate.net Additionally, the production of acidic vesicles, which is characteristic of autolysosomes (the fusion of autophagosomes with lysosomes), was also observed, further signaling the activation of the autophagic process. researchgate.netresearchgate.net

Induction of Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process that eliminates unwanted or damaged cells. A key executioner in this process is Caspase-3, a protease that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. researchgate.netmdpi.com

Research has demonstrated that bengamides can induce apoptosis. researchgate.netresearchgate.net Treatment with a bengamide analogue resulted in the activation of Caspase-3. researchgate.netresearchgate.net This activation is a critical step in the apoptotic cascade. researchgate.netmdpi.com Concurrently, DNA fragmentation, a classic indicator of apoptosis, was also observed in cells treated with the bengamide analogue. researchgate.netresearchgate.net The activation of Caspase-3 is considered a primary mechanism for initiating apoptotic DNA fragmentation through the inactivation of its inhibitor, DFF45/ICAD. nih.gov

Regulation of Angiogenesis-Related Factors

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions like tumor growth. Vascular Endothelial Growth Factor A (VEGFA) is a potent signaling protein that stimulates angiogenesis. probiologists.commdpi.com

Structure Activity Relationship Sar Studies of Bengamide E and Analogues

Impact of Polyketide Chain Structural Integrity on Biological Activity

The polyketide fragment of Bengamide E is a critical determinant of its biological activity. vulcanchem.commdpi.com Any modifications, whether configurational or constitutional, to this chain have been shown to result in a significant or complete loss of cytotoxic potency. researchgate.netnih.gov This underscores the essential role of the polyketide's specific arrangement for its interaction with biological targets. mdpi.com

The hydroxyl groups located at the C-3, C-4, and C-5 positions of the polyketide chain are vital for the biological activity of this compound. mdpi.comnih.gov X-ray crystallography studies have revealed that these hydroxyl groups coordinate with a dinuclear metal center deep within the active site of its target enzymes, methionine aminopeptidases (MetAPs). mdpi.comnih.gov This interaction is crucial for the inhibitory function of the molecule.

The specific stereochemistry of these hydroxyl groups is equally important. vulcanchem.com The natural configuration is essential for maintaining the precise three-dimensional arrangement required for effective binding to MetAPs. mdpi.com Research has shown that the flexibility of the polyketide side chain, allowing the C-3, C-4, and C-5 hydroxyl groups to orient correctly, is critical for cytotoxicity. nih.gov Analogues where this flexibility is restricted, for instance by forming an acetonide, are significantly less active. nih.gov

To further probe the importance of the polyketide's stereochemistry, various stereoisomers of this compound have been synthesized and evaluated. These studies have consistently demonstrated that the natural configuration is paramount for antitumor activity. mdpi.com

Synthetic analogues such as 2-epi-Bengamide E, 2,3-bis-epi-Bengamide E, and 3,4-bis-epi-Bengamide E have all been shown to result in a complete loss of antitumor activity. researchgate.netmdpi.com The synthesis and biological evaluation of these epimers confirmed that the specific spatial arrangement of the substituents on the polyketide chain cannot be altered without detriment to its cytotoxic effects. researchgate.netnih.gov This highlights the stringent stereochemical requirements for the biological function of this compound. mdpi.com

| Analogue | Modification | Effect on Antitumor Activity |

| 2-epi-Bengamide E | Inversion of stereochemistry at C-2 | Complete loss of activity researchgate.netmdpi.com |

| 2,3-bis-epi-Bengamide E | Inversion of stereochemistry at C-2 and C-3 | Complete loss of activity researchgate.netmdpi.com |

| 3,4-bis-epi-Bengamide E | Inversion of stereochemistry at C-3 and C-4 | Complete loss of activity mdpi.com |

| ent-Bengamide E | Enantiomer of natural this compound | Dramatically reduced potency nih.govacs.org |

Role of the Terminal Olefinic Position in Biological Potency

The terminal olefinic position of the polyketide chain also plays a significant role in the biological potency of this compound. vulcanchem.commdpi.com This part of the molecule interacts with a hydrophobic pocket in the active site of MetAPs. mdpi.comnih.gov

Modification of the substituent at the terminal olefinic position has been a key area of SAR studies. nih.govmdpi.com The size and nature of this group can significantly influence cytotoxic activity. mdpi.com

A study involving a library of this compound analogues with various modifications at this position revealed several important findings. nih.gov While increasing the length of the polyketide chain at the olefinic position led to a complete loss of activity, the introduction of cyclic groups yielded more promising results. mdpi.com Notably, an analogue featuring a cyclopentyl group in place of the natural isopropyl group exhibited a fourfold improvement in antitumor activity compared to the parent this compound. mdpi.comnih.gov This suggests that the shape and size of the substituent are critical for optimal interaction with the hydrophobic pocket of the target enzyme. mdpi.com Conversely, an analogue with a simple methylene (B1212753) group at this position was completely inactive, underscoring the necessity of a substituent for biological activity. mdpi.com

| Analogue | Modification at Terminal Olefin | Effect on Antitumor Activity |

| Methylene analogue | Replacement of isopropyl with CH2 | Devoid of activity mdpi.com |

| Cyclopentyl analogue | Replacement of isopropyl with cyclopentyl | Fourfold improvement in potency mdpi.comnih.gov |

| Extended chain analogues | Increase in polyketide chain length | Complete loss of activity mdpi.com |

Contributions of the Aminocaprolactam Moiety to Activity

Modifications to the caprolactam ring, particularly through esterification, have been shown to have a profound impact on potency. nih.gov Studies comparing different bengamide analogues revealed that those with a lipophilic ester group at the C-13 position (R2) are significantly more potent—over 100-fold in some cases—than their non-esterified counterparts like this compound. nih.govacs.org For example, Bengamides A and B, which possess such ester groups, exhibit nanomolar activity. nih.gov In contrast, replacing the C-13 ester with an amide group leads to a complete loss of activity. nih.govacs.org This highlights the critical role of the ester functionality at this position for enhancing the cytotoxic potency of the bengamide scaffold. nih.gov

Influence of Caprolactam Nitrogen Methylation

The methylation of the nitrogen atom within the caprolactam ring is a structural variation observed among natural bengamides, such as the difference between bengamide A (unmethylated) and bengamide B (methylated), and similarly between this compound (unmethylated) and bengamide F (methylated). acs.org Early investigations into the structure-activity relationships of these compounds suggested that the methylation of the caprolactam nitrogen has a minimal impact on the in vitro potency, particularly when comparing highly potent ester-bearing analogues. acs.orgacs.org For instance, bengamides A and B, which feature a lipophilic ester moiety on the caprolactam, are significantly more potent than their non-esterified counterparts like bengamides E and F. acs.org Within this highly active series, the difference between the unmethylated (Bengamide A) and methylated (Bengamide B) versions was not considered substantial in initial cytotoxicity assays. acs.org

Selectivity in Molecular Target Inhibition and SAR Optimization

Differential Inhibition Profiles for MetAP Isoforms (e.g., MetAP1 vs MetAP2 Selectivity)

The bengamides exert their biological effects primarily through the inhibition of methionine aminopeptidases (MetAPs), specifically the two human isoforms, MetAP1 and MetAP2. mdpi.comnih.gov A significant focus of SAR optimization has been to modulate the selectivity of bengamide analogues for these two isoforms, as a lack of selectivity is thought to contribute to toxicity. mdpi.com

Many bengamide analogues are non-selective and inhibit both MetAP1 and MetAP2 with similar potency. core.ac.uknih.gov The synthetic analogue LAF389, which entered clinical trials, was found to be a non-selective inhibitor, with an IC₅₀ of 0.7 µM for MetAP1 and 0.4 µM for MetAP2. nih.gov However, studies on natural bengamides have revealed that some analogues possess inherent selectivity for MetAP1. mdpi.comcore.ac.uk Bengamides M and O, for example, exhibit a 10- to 20-fold selectivity for MetAP1 over MetAP2. mdpi.comcore.ac.uk Bengamide O is a notable example, with an IC₅₀ of 2.7 µM against MetAP1 while showing minimal inhibition of MetAP2 (IC₅₀ >50 µM). mdpi.comcore.ac.uk This suggests that while the core bengamide scaffold can bind to both enzymes, specific substitutions can be exploited to achieve isoform selectivity. nih.gov

Conversely, efforts in synthetic chemistry have led to the development of MetAP2-selective inhibitors. The synthetic bengamide analogue LBM648 was engineered to be highly selective for MetAP2, with an IC₅₀ of 0.38 µM, while its activity against MetAP1 was greater than 10 µM. nih.gov The discovery of both MetAP1-selective natural products and MetAP2-selective synthetic analogues underscores the potential for fine-tuning the bengamide scaffold to develop isoform-specific inhibitors for therapeutic purposes. mdpi.comnih.gov

The differential inhibition of MetAP isoforms by various bengamide analogues is summarized in the table below.

| Compound | MetAP1 IC₅₀ (µM) | MetAP2 IC₅₀ (µM) | Selectivity Profile |

|---|---|---|---|

| Bengamide A | 1.9 ± 0.2 | 10.5 ± 3.8 | MetAP1 selective (~5.5-fold) |

| Bengamide B | 29.3 ± 10.4 | 17.9 ± 7.9 | Non-selective |

| Bengamide G | 26.8 ± 18.3 | >50 | MetAP1 selective |

| Bengamide L | 37.1 ± 13.4 | >50 | MetAP1 selective |

| Bengamide M | 5.4 ± 2.3 | >50 | MetAP1 selective (>9-fold) |

| Bengamide N | 40.2 ± 14.3 | >50 | MetAP1 selective |

| Bengamide O | 2.7 ± 0.4 | >50 | MetAP1 selective (>18.5-fold) |

| LAF389 | 0.7 | 0.4 | Non-selective |

| LBM648 | >10 | 0.38 | MetAP2 selective (>26-fold) |

Data sourced from references mdpi.comcore.ac.uknih.gov.

Future Directions and Emerging Research Avenues for Bengamide E

Advancements in Biosynthetic Engineering and Synthetic Biology for Analogue Diversification

The elucidation of the bengamide biosynthetic gene cluster (BGC), a mixed polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system, has opened new frontiers for generating novel analogues. acs.orgacs.org This genetic blueprint was identified in the terrestrial myxobacterium Myxococcus virescens, a producer of bengamides, strengthening the hypothesis that these compounds may originate from symbiotic bacteria within marine sponges. nih.govmdpi.com Understanding this pathway allows for the targeted manipulation of the enzymatic assembly line to create structural diversity. acs.org

Future research is expected to leverage biosynthetic engineering and synthetic biology to produce optimized bengamide derivatives. chemistryviews.org Several methods are being explored:

Combinatorial Biosynthesis : This approach involves engineering the modular PKS and NRPS enzymes. By altering, deleting, or swapping specific domains within the BGC, researchers can modify the bengamide core structure, leading to a library of new analogues. preprints.org

Precursor-Directed Biosynthesis : This technique involves feeding the producing organism, such as M. virescens, with synthetic precursors that are similar but not identical to the natural starter units (e.g., isobutyryl-CoA). nih.govpreprints.org The biosynthetic machinery can incorporate these altered building blocks to generate novel derivatives.

Heterologous Expression : The entire bengamide BGC can be transferred into a more genetically tractable host organism. This allows for higher production yields and simplifies the process of genetic manipulation for analogue creation. chemistryviews.org

Mutasynthesis : This method involves creating a mutant strain of the producing organism that is blocked at a specific point in the biosynthetic pathway. preprints.org By supplying this mutant with chemically synthesized intermediates, new analogues can be produced that would be difficult to achieve through total synthesis alone.

A semisynthetic approach, combining microbially produced building blocks with synthetic caprolactams, is also a feasible and potentially cost-effective strategy for future production of optimized bengamide drugs. chemistryviews.org The fermentative access to the "marine" natural product from terrestrial bacteria has already enabled studies on its biosynthesis and heterologous expression, setting the stage for these advanced engineering efforts. chemistryviews.org

Continued Exploration of Novel Analogues through Chemical Synthesis

Chemical synthesis has been instrumental in the study of bengamides since their discovery, confirming their absolute stereochemistry and providing access to analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com The unique structure of Bengamide E, featuring a polyketide chain with four contiguous stereocenters and an E-configured double bond linked to a caprolactam unit, continues to attract significant interest from the synthetic chemistry community. mdpi.com

The exploration of novel analogues through chemical synthesis is proceeding along several strategic lines:

Total Synthesis : Numerous total syntheses of this compound and its congeners have been developed, often featuring flexible and convergent routes. mdpi.comacs.org These strategies allow for the late-stage introduction of diversity. For instance, methods like olefin cross-metathesis and epoxide ring-opening reactions have been used to create analogues with modifications at the terminal vinyl position and the C-2 position of the polyketide chain. acs.orgsemanticscholar.org

Stereochemical Diversity : Synthetic chemists are creating stereoisomers (epimers) of this compound to probe the importance of each chiral center for biological activity. mdpi.comnih.gov The synthesis of 4-epi-Bengamide E was recently reported, with the goal of investigating how altering the configuration at the C-4 carbon impacts its function. mdpi.comnih.gov Such studies are crucial for building a detailed pharmacophore map. semanticscholar.org

Modification of the Caprolactam Moiety : The caprolactam unit is a key site for modification. nih.gov Syntheses of analogues with fused benzocaprolactam derivatives and other modified aminocaprolactams have yielded compounds with potent antitumor activity, demonstrating that this part of the molecule can be altered to enhance efficacy. nih.govsemanticscholar.org

Multicomponent Reactions : To accelerate the creation of diverse analogues, highly convergent approaches using multicomponent reactions are being developed. mdpi.com A diastereoselective Passerini reaction, for example, has been employed as a key step in a new synthetic plan for this compound isomers, allowing for the easy introduction of various side chains. mdpi.comdoaj.org

Semisynthesis : Natural bengamides produced by fermentation can be used as starting materials for chemical modification. nih.gov For example, analogues have been prepared via N-alkylation of per-acetylated this compound', showcasing a practical route to new derivatives. nih.govmdpi.com

These synthetic endeavors have led to the creation of over 116 non-natural bengamide derivatives, including some with greater potency than the original natural products, such as a ring-opened analogue that exhibited major antitumor potency compared to this compound. researchgate.netmdpi.com

Development of Selective Inhibitors for Specific Molecular Targets

A pivotal discovery in bengamide research was the identification of their molecular targets through proteomics, revealing them as inhibitors of methionine aminopeptidases (MetAPs). acs.orgkorea.ac.kr MetAPs are enzymes that cleave the initial methionine residue from newly synthesized proteins, a crucial process for protein maturation and function. nih.govwaocp.org Humans have two isoforms, MetAP1 and MetAP2, both of which are inhibited by many natural bengamides. nih.govnih.gov This non-selective inhibition is thought to contribute to their potent antiproliferative effects. nih.gov Additionally, the bengamides have been identified as inhibitors of the NF-κB (nuclear factor kappa B) pathway, which is linked to inflammation and tumorigenesis. acs.orgsemanticscholar.org

Future research is sharply focused on developing bengamide analogues with improved selectivity for specific targets to enhance therapeutic potential and minimize off-target effects.

Selective MetAP2 Inhibitors : MetAP2 is a well-known target for antiangiogenic compounds, and its inhibition is also being explored for treating obesity. nih.gov While the clinical candidate LAF389 was non-selective, another synthetic bengamide, LBM648, showed selectivity for MetAP2. nih.gov This demonstrates that the bengamide scaffold can be modified to achieve isoform selectivity. Structural analyses of bengamide derivatives complexed with MetAP enzymes provide a roadmap for designing new inhibitors with improved potency and selectivity. nih.govacs.org

Selective MetAP1 Inhibitors : Some natural analogues, such as bengamides M and O, have shown a 10- to 20-fold selectivity for MetAP1, suggesting a different potential antitumor profile that could be further explored. semanticscholar.org

Developing Novel Antibiotics : Bacteria typically possess a single, essential MetAP gene, making it an attractive target for new antibiotics. nih.govnih.gov Bengamide derivatives have been designed and tested against the MetAPs of Mycobacterium tuberculosis (MtMetAP). nih.govnih.gov While some analogues showed promising activity against the bacterial enzyme, further optimization is needed to improve selectivity over human MetAPs and reduce potential toxicity. mdpi.com Structural information from X-ray crystallography of inhibitors bound to both human and tubercular MetAPs is guiding the design of these next-generation antibacterial agents. nih.gov

Targeting the NF-κB Pathway : The discovery of NF-κB inhibition by bengamides presents another avenue for development, particularly as anti-inflammatory agents. researchgate.netacs.org Future work will likely involve designing analogues that specifically target this pathway to exploit its therapeutic potential in cancer and inflammatory diseases. semanticscholar.org

The ultimate goal is to use the bengamide template to create highly potent and selective inhibitors for desired anticancer, anti-inflammatory, or antibacterial applications. nih.govnih.gov

Integration of Multidisciplinary Approaches in Natural Product Drug Discovery

The story of the bengamides is a prime example of how multidisciplinary collaboration is essential for modern natural product drug discovery. nih.govacs.org The progression from initial discovery to clinical studies and the ongoing exploration of new applications has required the integration of diverse scientific fields. nih.govmdpi.com

Future research on this compound and its analogues will continue to rely on this integrated model:

Bio- and Cheminformatics : Computational tools are becoming indispensable. researchgate.net Databases are used to organize chemical and biological data, while cheminformatic analyses help in designing focused libraries of analogues. mdpi.comresearchgate.net Computational modeling and virtual screening can predict the binding of new derivatives to target enzymes like MetAPs, accelerating the design of more potent and selective inhibitors. researchgate.net

Genomics and Microbiology : The discovery that terrestrial myxobacteria produce bengamides was a breakthrough enabled by microbiology and molecular genetics. acs.orgchemistryviews.org Future genomic mining of sponges and their associated microbial communities will likely uncover new bengamide analogues and novel biosynthetic pathways. acs.org

Chemical Biology and Proteomics : The identification of MetAPs as the target of bengamides was achieved using a proteomics-based approach. nih.govkorea.ac.kr Chemical biology tools, such as designing natural product-based probes, will continue to be used to identify and validate cellular targets, further elucidating the mechanism of action of new analogues. europa.eu

Synthetic and Medicinal Chemistry : Organic chemists provide the essential tools to build and modify the complex bengamide structure. mdpi.comacs.org Close collaboration between synthetic chemists and biologists allows for an iterative process of designing, synthesizing, and testing new compounds to fine-tune their biological activity and pharmacokinetic properties. chemistryviews.orgmdpi.com

Structural Biology : X-ray crystallography has provided atomic-level insights into how bengamide derivatives bind to the active sites of MetAP enzymes. korea.ac.krnih.gov This structural information is invaluable for guiding the rational design of new inhibitors with improved properties. nih.govacs.org

This synergistic approach, which combines natural product isolation, biosynthetic engineering, chemical synthesis, and advanced biological and computational evaluation, creates a powerful platform for developing the next generation of drugs derived from the bengamide scaffold. acs.orgmdpi.com

Q & A

Q. What are the established synthetic routes for Bengamide E, and how do they differ in efficiency and stereochemical control?

this compound has been synthesized via total synthesis and semi-synthetic modifications. The most common approach involves a multi-step sequence starting with L-(-)-α-amino-ε-caprolactam hydrochloride, using olefin cross-metathesis and stereoselective epoxidation to construct the macrocyclic core . A key challenge is controlling the stereochemistry at C-2 and C-5, as minor configuration changes significantly impact bioactivity. For example, 2′R analogs (e.g., compound 8b) exhibit higher cytotoxicity than 2′S analogs (e.g., 8a) in cancer cell lines, emphasizing the need for precise stereochemical control during synthesis .

Q. What standard assays are used to evaluate this compound’s anticancer activity, and how are data interpreted?

this compound’s cytotoxicity is typically assessed using cell viability assays (e.g., MTT or SRB) across panels of cancer cell lines (e.g., KB, MCF7, HL60). Data are analyzed via IC₅₀ values, with statistical methods like ANOVA to compare potency between analogs. For instance, this compound derivatives show IC₅₀ values ranging from 0.5–10 µM, with selectivity indices calculated against non-cancerous cells to prioritize lead compounds .

Q. How is this compound’s structural elucidation performed, and what spectroscopic techniques are critical?

Structural characterization relies on NMR (¹H, ¹³C, 2D-COSY), HRESI-TOFMS for molecular formula determination, and optical rotation analysis to confirm stereochemistry. For example, the 2′S,5′S configuration of Bengamide Y was confirmed by comparing NMR shifts and optical rotation ([α]²⁵D = +14.0) with synthetic analogs .

Advanced Research Questions

Q. How do contradictory findings in this compound’s in vitro versus in vivo efficacy inform experimental design?

While Bengamide A (a related analog) showed low host-cell toxicity in vitro, clinical trials revealed adverse effects, highlighting the need for robust preclinical models. Researchers should integrate pharmacokinetic studies (e.g., metabolic stability in liver microsomes) and in vivo efficacy models (e.g., xenograft mice) to bridge this gap. For example, optimizing Bengamide derivatives for metabolic stability improved half-life in murine models .

Q. What methodologies resolve discrepancies in structure-activity relationship (SAR) studies for this compound analogs?

SAR contradictions often arise from stereochemical variations or cell-line-specific responses. To address this, researchers use systematic modifications (e.g., epimerization at C-2/C-5) paired with high-content screening (e.g., apoptosis assays, cell cycle analysis). For instance, 2′R analogs (e.g., 8b) showed 10-fold higher activity against MCF7 cells than 2′S analogs, underscoring the role of stereochemistry .

Q. How can biosynthetic pathways in Myxobacteria be leveraged to improve this compound production?

The Myxococcus virescens gene cluster enables Bengamide biosynthesis via modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems. Heterologous expression in Myxococcus xanthus DK1622 increased yield by 50%, while CRISPR-Cas9 editing allowed selective pathway optimization. This approach avoids laborious total synthesis and supports scalable production .

Q. What advanced techniques validate this compound’s mechanism of action in NF-κB inhibition?

Mechanistic studies combine luciferase reporter assays (e.g., NF-κB luciferase in RAW 264.7 cells) with Western blotting to monitor IκBα phosphorylation and cytokine profiling (e.g., TNFα, IL-6 via ELISA). For example, this compound reduced NF-κB activity by 80% at 100 nM, correlating with suppressed IκBα phosphorylation and TNFα secretion .

Methodological Considerations

Q. How should researchers design assays to compare this compound’s potency across structurally diverse analogs?

- Standardization: Use identical cell lines, assay durations, and positive controls (e.g., doxorubicin).

- Data Normalization: Express activity as % inhibition relative to vehicle controls.

- Statistical Rigor: Apply dose-response curves with ≥3 replicates and report 95% confidence intervals for IC₅₀ values .

Q. What strategies mitigate variability in stereochemical outcomes during synthesis?

Q. How are LC-MS/ELSD libraries utilized to dereplicate Bengamide analogs in complex extracts?

LC-MS/ELSD peak libraries match retention times and mass spectra (e.g., [M+H]+ ions) to known Bengamides. For example, a 341 m/z peak in M. virescens extracts was confirmed as this compound via HRMS and spiking with synthetic standards .

Data Presentation Standards

- Tables: Include raw IC₅₀ values, standard deviations, and statistical significance (e.g., p-values) for cytotoxicity data .

- Figures: Use scatter plots for dose-response curves and heatmaps to visualize selectivity across cell lines.

- Appendices: Deposit extensive spectral data (NMR, HRMS) in supplementary materials to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.